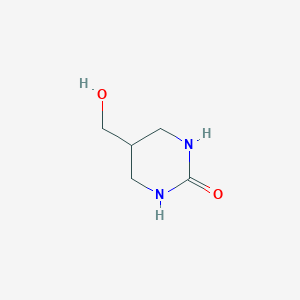
5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features a tetrahydropyrimidinone ring with a hydroxymethyl group attached to the fifth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of urea with aldehydes or ketones in the presence of a catalyst can yield the desired tetrahydropyrimidinone ring .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and efficient production of the compound .
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the tetrahydropyrimidinone ring can be reduced to form corresponding alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
類似化合物との比較
Similar Compounds
Tetrahydropyrimidin-2(1H)-one: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.
5-Methyl-tetrahydropyrimidin-2(1H)-one: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical and biological properties.
Uniqueness
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential for hydrogen bonding. This makes it a versatile compound for various applications in research and industry .
生物活性
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study utilizing the agar well diffusion method demonstrated its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these strains were found to be in the range of 2-8 µg/mL, indicating a strong antimicrobial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 8 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported its ability to inhibit cell proliferation in various cancer cell lines, including:
- Human glioma cells
- Breast cancer cells
The compound appears to induce apoptosis through mechanisms involving the activation of caspases and modulation of cell cycle regulators .
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. Its mechanism may involve:
- Inhibition of DNA synthesis: By mimicking nucleobases, it can interfere with DNA replication.
- Modulation of enzyme activity: It may act as an inhibitor for enzymes involved in metabolic pathways crucial for cell survival.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Activity:
- Anticancer Evaluation:
- Mechanistic Insights:
特性
IUPAC Name |
5-(hydroxymethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-3-4-1-6-5(9)7-2-4/h4,8H,1-3H2,(H2,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIKEEIKJJQPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=O)N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














